2-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-2-oxoacetamide
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Overview
Description
2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a naphthyl group, and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE typically involves the condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with hydrazine derivatives, followed by coupling with naphthyl-substituted acetamides. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE is unique due to its combination of a brominated phenyl group, a naphthyl group, and a hydrazino linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13BrN4O5 |
---|---|
Molecular Weight |
457.2 g/mol |
IUPAC Name |
N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C19H13BrN4O5/c20-13-8-12(17(25)16(9-13)24(28)29)10-21-23-19(27)18(26)22-15-7-3-5-11-4-1-2-6-14(11)15/h1-10,25H,(H,22,26)(H,23,27)/b21-10+ |
InChI Key |
AYPGRYRTETVECU-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
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